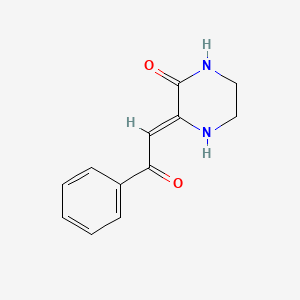

3-(2-氧代-2-苯乙叉基)-2-哌嗪酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-(2-oxo-2-phenylethylidene)-2-piperazinone derivatives involves reactions of methyl esters of 3-R1-4-R2-4-oxo-2-hydroxy-2-butenonic acid with ethylenediamine, yielding products with up to 94% efficiency in an alcoholic medium with acetic acid as a catalyst. This process benefits from using sodium salts formed in the Claisen reaction, simplifying synthesis by avoiding additional operations for isolating acidic esters forms (Milyutin et al., 1994).

Molecular Structure Analysis

Studies on the molecular structure of related piperazinone derivatives highlight the intricate hydrogen bonding patterns, including intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds. These interactions are crucial for understanding the stability and reactivity of these compounds (Wang et al., 2006).

Chemical Reactions and Properties

The reactivity of 3-(2-oxo-2-phenylethylidene)-2-piperazinone and its derivatives involves various chemical reactions, such as the Claisen-Schmidt condensation, Mannich’s reaction, and Dieckmann cyclization, showcasing its versatility as a precursor for more complex organic compounds. These reactions are central to producing a wide array of pharmacologically active molecules (Petasis & Patel, 2000).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are essential for the application of these compounds in drug formulation and synthesis. The crystal structure, characterized by intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds, influences the compound's solubility and stability (Chen et al., 2007).

Chemical Properties Analysis

The chemical properties of 3-(2-oxo-2-phenylethylidene)-2-piperazinone derivatives, such as their reactivity with various organic and inorganic reagents, are pivotal for their utility in synthesizing a broad range of biologically active molecules. These properties are influenced by the compound's electronic and steric characteristics, dictating its role in synthetic pathways (Milyutin et al., 1996).

科学研究应用

合成途径及衍生物

哌嗪酮,包括与 3-(2-氧代-2-苯乙叉基)-2-哌嗪酮相关的化合物,已通过涉及 1,2-二胺和有机硼酸或乙醛酸的反应合成,从而形成各种哌嗪酮衍生物。此类合成路线提供了一种直接方法来获得这些化合物,这可能在各种化学和药物应用中至关重要 (Petasis & Patel, 2000)。

化学反应性和应用

研究表明哌嗪衍生物在开发用于检测草酰氯和光气等有毒化学品的荧光传感器方面具有潜力。这些传感器通过“开启”荧光模式运行,表明它们具有很高的选择性和灵敏度。这一创新应用突出了哌嗪衍生物在环境监测和公共卫生安全中的重要性 (Zhang et al., 2017)。

药理学潜力

抗菌和生物膜抑制

哌嗪的新型衍生物,例如通过哌嗪部分连接的双(吡唑-苯并呋喃)杂化物,已显示出有希望的抗菌功效。这些化合物对包括耐甲氧西林金黄色葡萄球菌 (MRSA) 和耐万古霉素肠球菌 (VRE) 在内的各种细菌菌株表现出显着的抑制活性。此外,它们还表现出显着的生物膜抑制能力,表明它们在解决抗生素耐药性和生物膜相关感染方面具有潜力 (Mekky & Sanad, 2020)。

材料科学与工程

包含哌嗪衍生物的聚酰胺合成

材料科学的研究探索了合成包含核碱基(如茶碱和胸腺嘧啶)的聚酰胺,其中哌嗪衍生物是这些过程不可或缺的一部分。这些聚酰胺具有独特的性质,例如在特定溶剂中的溶解性和高分子量的潜力,这使得它们在从生物医学到工业领域的各种应用中都很有价值 (Hattori & Kinoshita, 1979)。

作用机制

未来方向

属性

IUPAC Name |

(3Z)-3-phenacylidenepiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11(9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h1-5,8,13H,6-7H2,(H,14,16)/b10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNGHWOGDGZTQI-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(=CC(=O)C2=CC=CC=C2)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)/C(=C/C(=O)C2=CC=CC=C2)/N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Oxo-2-phenylethylidene)piperazinone | |

CAS RN |

55135-12-1 |

Source

|

| Record name | Piperazinone, 3-(2-oxo-2-phenylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055135121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5539797.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)

![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)

![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-vinylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B5539809.png)

![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)

![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)

![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)

![7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)

![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)

![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)